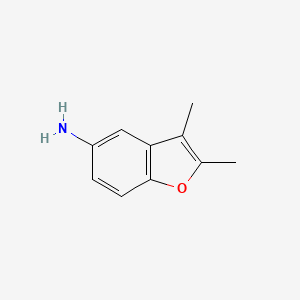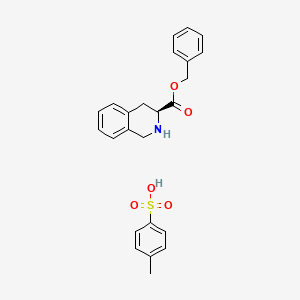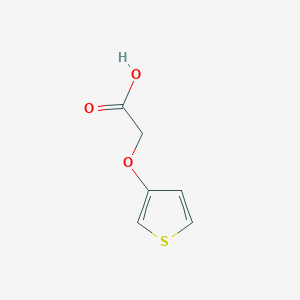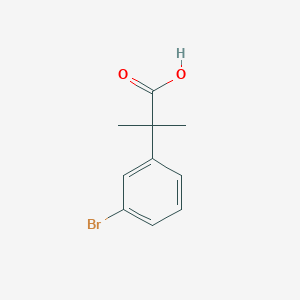
2-(3-Bromophenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
The compound "2-(3-Bromophenyl)-2-methylpropanoic acid" is a brominated aromatic compound with a propanoic acid moiety. It is structurally related to various compounds studied in the provided papers, such as 3-aryl-2-bromopropanoic acids and their derivatives, which have been used in the synthesis of oxazine, thiazine, and quinoxaline derivatives . The presence of the bromine atom on the aromatic ring makes it a potential candidate for further chemical reactions, particularly those involving palladium-catalyzed coupling reactions .
Synthesis Analysis
The synthesis of related brominated compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Additionally, the Reformatsky reaction, which involves the reaction of aldehydes with (\alpha)-bromo esters, could potentially be adapted for the synthesis of similar (\beta)-hydroxy esters . The synthesis of 3-aryl-2-bromopropanoic acid esters, which are structurally related to the compound of interest, has been achieved and used as precursors for heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a bromine atom ortho to the carboxylic acid group on the aromatic ring. This positioning can influence the reactivity and the types of reactions the compound can undergo. For instance, the crystal structures of bromo-hydroxy-benzoic acid derivatives have been analyzed, showing the importance of hydrogen bonding and halogen interactions in the formation of two-dimensional architectures .
Chemical Reactions Analysis
The presence of the bromine atom on the aromatic ring of this compound suggests that it could undergo various chemical reactions. For example, the molecular ion of 3-phenyl-1-bromopropane, a related compound, is known to eliminate ethylene after a hydrogen exchange between the methyl group and the ortho positions of the phenyl ring . This indicates that brominated compounds can undergo interesting rearrangements and eliminations. Furthermore, the compound could potentially be involved in the biosynthesis of benzoic acid and salicylic acid, as seen with 3-hydroxy-3-phenylpropanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include a relatively high melting point due to the presence of the carboxylic acid group, which can form strong hydrogen bonds. The bromine atom would contribute to the compound's density and could also influence its boiling point. The compound's solubility in organic solvents would be expected, given the presence of both a polar carboxylic acid group and a nonpolar brominated aromatic ring. The reactivity of the compound would be significantly influenced by the bromine substituent, which could participate in electrophilic aromatic substitution reactions or serve as a leaving group in nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Organic Chemistry
Enantioselective Synthesis of Amino Acid Derivatives : This compound can be used in the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids. This process involves electrophilic attack on enolates derived from chiral oxazolidinones (Arvanitis et al., 1998).
Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives : The compound is utilized in the synthesis of various derivatives, including oxazine, thiazine, and quinoxaline, which are important in medicinal chemistry (Pokhodylo et al., 2021).
Synthesis of Bromophenol Derivatives : It is used in the synthesis of various bromophenol derivatives, which have potential applications in biomedical fields (Zhao et al., 2004).
Anti-inflammatory Activity
- Development of Anti-inflammatory Compounds : Researchers have investigated the compound's derivatives for their anti-inflammatory activity, suggesting its potential in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) (Dilber et al., 2008).
Structural and Mechanistic Studies
Molecular Structure Analysis : The structure of related bromophenyl compounds has been analyzed, contributing to the understanding of molecular conformations in organic chemistry (Kang, 2010).
Mechanistic Insights in Chemical Reactions : Studies have explored the role of this compound in various chemical reactions, providing insights into reaction mechanisms and pathways (MatsumotoTakashi & FukuiKenji, 1972).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQVCFYGWRPVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510289 | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81606-47-5 | |
| Record name | 3-Bromo-α,α-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81606-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



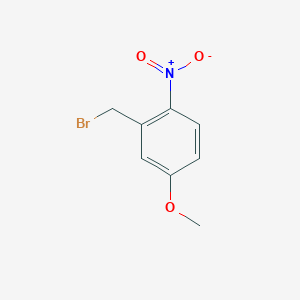
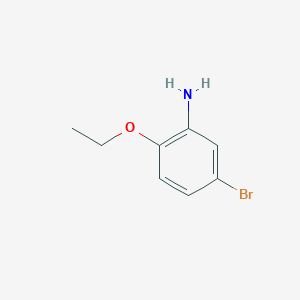
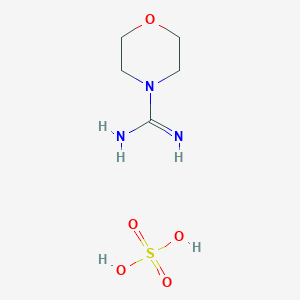
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)
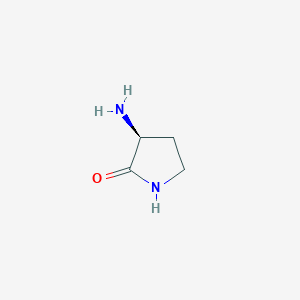
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)


![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
